植物二醇

描述

Synthesis Analysis

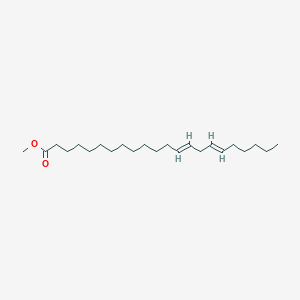

Phytol synthesis involves the reduction of geranylgeraniol, linked to chlorophyll synthesis in plants. This process is catalyzed by complexes associated with thylakoid membranes, including enzymes like protoporphyrinogen oxidase and geranylgeranyl reductase. This pathway illustrates the synthesis of phytol, highlighting its role beyond chlorophyll as a precursor for vitamins E and K in plants (Gutbrod, K., Romer, J., & Dörmann, P., 2019).

Molecular Structure Analysis

Phytosterols, including phytol, possess complex structures characterized by carbon skeletons with double bonds and functional groups that influence their physical and chemical properties. Their structures enable stabilization of phospholipid bilayers in plant cell membranes, analogous to cholesterol in animal cells. The diversity in phytosterol structures supports various functions in plants, from cellular stability to serving as precursors for bioactive compounds (Moreau, R., Whitaker, B., & Hicks, K., 2002).

Chemical Reactions and Properties

Phytol undergoes various chemical reactions, including esterification and phosphorylation, leading to the production of derivatives like phytanic acid. These reactions are crucial for the synthesis of phytoalexins, compounds that plants produce as a defense mechanism against pathogens. The study of phytol and its derivatives offers insights into the plant's response to environmental stressors and the potential for developing plant-derived therapeutics (Islam, M. T. et al., 2018).

Physical Properties Analysis

Phytosterols' physical properties, such as solubility and melting points, are influenced by their molecular structure. The presence of double bonds and side chains affects their phase behavior in biological membranes and their interaction with other lipids. Understanding these properties is essential for applications in food industry and nutrition, where phytosterols are valued for their cholesterol-lowering effects (Moreau et al., 2018).

Chemical Properties Analysis

The chemical properties of phytol and phytosterols, such as reactivity and stability, are central to their biological functions. For instance, the antioxidant activity of phytosterols contributes to their health-promoting benefits, including reducing inflammation and potentially protecting against certain cancers. These properties underscore the role of phytosterols and phytol in plant physiology and their potential health benefits for humans (Choudhari, A. et al., 2020).

科学研究应用

植物科学中的纳米技术

纳米技术在植物科学中的应用,即植物纳米技术,为植物生产系统带来了革命性的变化。这包括农用化学品(如化肥、杀虫剂和除草剂)的受控释放,以及生物分子(如核苷酸和蛋白质)的目标特异性递送。植物纳米技术可以显着提高抗病性、养分利用率和作物产量。了解纳米颗粒与植物反应之间的相互作用对于这场革命至关重要,但应考虑与纳米颗粒通过食物链转移相关的风险 (Wang 等人,2016 年)。

植物治疗中的纳米乳液

纳米乳液在植物治疗中的应用改善了草药的递送,提高了生物利用度并降低了毒性。这一进步解决了植物治疗中的主要挑战,例如缺乏持续作用和亲脂性。植物药物研究方法的最新发展促进了纳米乳液的配方,从而提高了草药的功效 (Narang 等人,2017 年)。

医疗保健中的生物相容性植物合成纳米颗粒

植物合成的金属/金属氧化物纳米颗粒因其生物相容性而越来越多地用于医疗保健。这些使用植物提取物合成的纳米颗粒没有有害的化学痕迹,因此更适合生物应用。它们被用作各种医疗器械中的抗菌剂,并且正在研究其在癌症检测和治疗中的潜在应用 (Augustine 和 Hasan,2020 年)。

营养保健品和人类健康中的植物化学物质

植物化学物质是活性植物成分,其潜在的健康益处正在被广泛研究。它们以各种方式发挥作用,例如酶辅因子、吸收剂和受体激动剂或拮抗剂。研究支持它们对癌症、心脏病、糖尿病、感染和其他疾病的作用。然而,区分从体外、动物和人体研究中获得的信息类型非常重要 (Dillard 和 German,2000 年)。

植物雌激素在乳腺癌化学预防中的作用

结构与哺乳动物雌激素相似的植物雌激素与亚洲国家的乳腺癌发病率降低有关。人类饮食干预试验显示出与乳腺癌风险降低相关的有利激素特征。然而,对乳腺组织增殖的确切影响仍不清楚。植物雌激素的化学预防作用可能取决于青春期前的摄入量,它们对现有乳腺肿瘤的影响目前尚不明确 (Limer 和 Speirs,2004 年)。

使用草药进行抗癌研究

草药在抗癌研究中的作用正变得越来越重要,因为生物活性植物化合物与人体生化途径的相互作用没有副作用。对研究出版物的科学计量分析显示,草药抗癌研究显着增加,突出了其全球重要性和研究领域的多样性 (Basu 等人,2017 年)。

从植物中分离和表征生物活性化合物

基于民族药理学的植物化学研究专注于从植物中分离和表征生物活性次生代谢物。这个过程涉及使用萃取、样品制备和分析技术。目标是发现能够产生有效药物的新化学实体。草药的研究和现代植物化学分析的应用在这个过程中至关重要 (Brusotti 等人,2014 年)。

植物纳米技术和细菌微区室结构

植物纳米技术与细菌微区室结构的整合可能在植物研究和农业中具有变革性。为植物设计的工程纳米颗粒可以提高作物产量和抗病性。然而,了解它们在植物系统中的活性及其潜在的植物毒性对于安全应用至关重要 (Raba 和 Kerfeld,2022 年)。

药用植物和提取物的治疗用途

药用植物及其提取物在植物化学中发挥着至关重要的作用,为药物发现、食品添加剂和化妆品做出了贡献。植物化学物质因其治疗特性而被广泛研究,包括抗氧化、抗菌、细胞毒性和降血糖活性。新药的发现很大程度上受到药用植物中这些生物活性物质的鉴定的影响 (Alamgir,2018 年)。

植物雌激素:健康影响和饮食影响

植物雌激素由于与雌激素的相似性,可以产生各种健康影响。它们与减少更年期症状、心血管疾病和某些癌症的风险有关。然而,它们的 (抗) 雌激素特性也引起了人们对其潜在的不利健康影响的担忧。目前的证据表明需要进行更精细的分析,以充分了解植物雌激素的益处和风险 (Rietjens 等人,2016 年)。

草药在心理药理学中的应用

草药心理药理学的研究,特别是针对抑郁、焦虑和失眠的治疗,激增。这篇综述涵盖了各种草药的作用机制和临床证据。虽然一些草药显示出高水平的证据,例如用于治疗抑郁症的贯叶连翘,但其他草药需要进一步研究以确认其有效性 (Sarris 等人,2011 年)。

亚磷酸盐诱导水稻对病原体的抗性

在水稻中施用亚磷酸盐 (PHI) 可显着抑制由稻瘟病菌和纹枯病菌引起的疾病发生。转录组分析揭示了与植物防御机制相关的差异表达基因 (DEG),提供了 PHI 对病原体产生保护作用的分子机制的见解 (Huang 等人,2020 年)。

粘叶崖豆藤的植物化学成分

本研究调查了粘叶崖豆藤提取物的植物化学成分,传统上用于治疗炎症和疼痛。提取过程类似于慢热解,分析了提取物,发现提取物含有儿茶酚等化合物,这些化合物可能是提供解痉作用的活性物质 (Shanmugavasan 和 Ramachandran,2011 年)。

生长素在植物生长和发育中的作用

这篇综述重点关注植物激素生长素及其作用,重点介绍遗传和分子研究,这些研究定义了生长素的运输、感知和信号转导途径。这些见解使植物生理学研究焕然一新,特别是在理解生长素如何控制生长和模式方面 (Teale 等人,2006 年)。

安全和危害

作用机制

Mode of Action

Phytonadiol interacts with its targets in the liver to stimulate the synthesis of clotting factors. This interaction results in an increase in the coagulation factors, which are essential for blood clotting .

Biochemical Pathways

Phytonadiol affects the biochemical pathway responsible for the synthesis of clotting factors in the liver. The compound promotes the synthesis of these factors, which are crucial for the coagulation process. The downstream effects include the prevention of bleeding disorders and the promotion of normal blood clotting .

Pharmacokinetics

The ADME properties of Phytonadiol are as follows :

Result of Action

The molecular effect of Phytonadiol’s action is the increased synthesis of clotting factors in the liver. On a cellular level, this results in an enhanced ability of the blood to clot, preventing excessive bleeding and promoting wound healing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phytonadiol. For instance, factors such as diet, gut microbiota, and the presence of certain medications can affect the absorption and effectiveness of Phytonadiol

属性

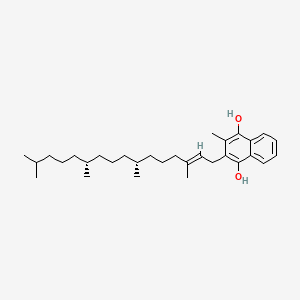

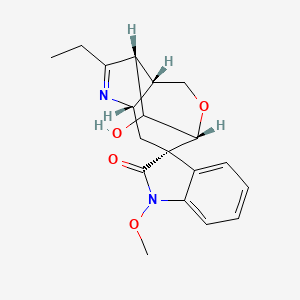

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFJIHPUGZHTHL-NKFFZRIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409306 | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

572-96-3 | |

| Record name | Dihydrovitamin K1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytonadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8GP21P496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

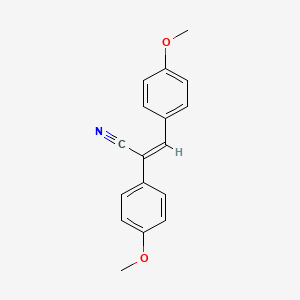

![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)